molecular formula C12H15BrO2Zn B14880127 4-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide

4-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide

Cat. No.: B14880127
M. Wt: 336.5 g/mol
InChI Key: AGIOZCVDZWGBDZ-UHFFFAOYSA-M
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Description

4-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in tetrahydrofuran (THF), a common solvent in organic chemistry. It is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE typically involves the reaction of 4-[(TETRAHYDROFURFURYLOXY)METHYL]BROMOBENZENE with zinc in the presence of a suitable catalyst in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled temperatures, and efficient mixing to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

4-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as oxidative addition and reductive elimination, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H15BrO2Zn

Molecular Weight

336.5 g/mol

IUPAC Name

bromozinc(1+);2-(phenylmethoxymethyl)oxolane

InChI

InChI=1S/C12H15O2.BrH.Zn/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;;/h2-3,5-6,12H,4,7-10H2;1H;/q-1;;+2/p-1

InChI Key

AGIOZCVDZWGBDZ-UHFFFAOYSA-M

Canonical SMILES

C1CC(OC1)COCC2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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